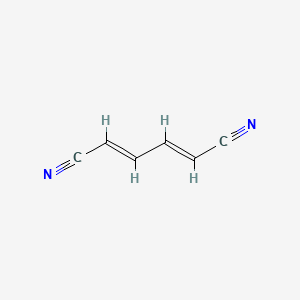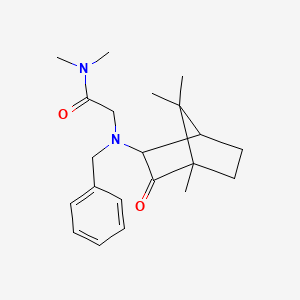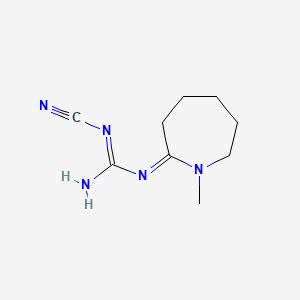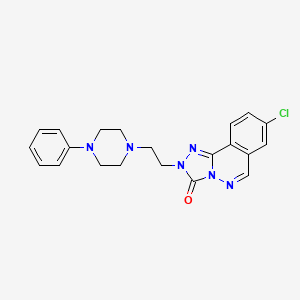
1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone is a complex organic compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenothiazine derivatives with dimethylaminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Propiomazine: Shares structural similarities but has different pharmacological properties.
Triflupromazine: Another phenothiazine derivative with distinct therapeutic uses.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
Uniqueness: 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone is unique due to its specific structural features and the range of reactions it can undergo.
Propriétés
Numéro CAS |
10071-00-8 |
|---|---|
Formule moléculaire |
C20H24N2O2S |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-[10-[2-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2O2S/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)25(20)24/h6-12,14H,5,13H2,1-4H3 |
Clé InChI |
STEVTGPZWAAYGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CC(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
